molecular formula C27H35NO9 B12421749 Propafenone beta-D-glucuronide-d5

Propafenone beta-D-glucuronide-d5

Cat. No.: B12421749
M. Wt: 522.6 g/mol
InChI Key: DPSCUTCAFODJSS-QONWOCNGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Propafenone can be synthesized through a multi-step process. One common method involves reacting 2-hydroxy-omega-phenylpropiophenone (as the sodium salt) with 1-chloro-2,3-epoxypropane. The resulting compound, 2-(2’,3’-epoxypropyl)-omega-phenylpropiophenone, is then reacted with n-propylamine to yield propafenone .

Industrial Production Methods: In industrial settings, propafenone hydrochloride can be prepared using a hydrophilic gel sustained release technology. This method involves the use of polymer starch, methylcellulose, sodium methylcellulose, hydroxypropyl methyl cellulose, and polyethylene glycol to control the release speed of propafenone hydrochloride, maintaining stable blood concentration levels for up to 12 hours .

Chemical Reactions Analysis

Types of Reactions: Propafenone undergoes various chemical reactions, including:

    Oxidation: Propafenone can be oxidized to form metabolites.

    Reduction: The compound can be reduced using specific reducing agents.

    Substitution: Propafenone can undergo substitution reactions, particularly involving its aromatic rings.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various metabolites and derivatives of propafenone, which can have different pharmacological properties.

Scientific Research Applications

Propafenone has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of Propafenone: Propafenone is unique in its dual action as both a sodium channel blocker and a beta-adrenergic blocker . This combination of activities makes it particularly effective in treating a wide range of arrhythmias. Additionally, its ability to be formulated into sustained-release preparations enhances its therapeutic efficacy and patient compliance .

Properties

Molecular Formula

C27H35NO9

Molecular Weight

522.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-(2,2,3,3,3-pentadeuteriopropylamino)-3-[2-(3-phenylpropanoyl)phenoxy]propan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H35NO9/c1-2-14-28-15-18(36-27-24(32)22(30)23(31)25(37-27)26(33)34)16-35-21-11-7-6-10-19(21)20(29)13-12-17-8-4-3-5-9-17/h3-11,18,22-25,27-28,30-32H,2,12-16H2,1H3,(H,33,34)/t18?,22-,23-,24+,25-,27+/m0/s1/i1D3,2D2

InChI Key

DPSCUTCAFODJSS-QONWOCNGSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Canonical SMILES

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

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